molecular formula C15H11ClO B1237703 4-Chlorochalcone CAS No. 956-04-7

4-Chlorochalcone

Cat. No.: B1237703
CAS No.: 956-04-7
M. Wt: 242.70 g/mol
InChI Key: ABGIIXRNMHUKII-FLIBITNWSA-N
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Description

4-Chlorochalcone is an organic compound with the chemical formula C15H11ClO. It is a derivative of chalcone, characterized by the presence of a chlorine atom at the para position of the phenyl ring. This compound is known for its colorless crystalline appearance and is used as an intermediate in organic synthesis. It has various applications due to its reactivity and biological activities .

Mechanism of Action

Target of Action

Chalcones, the class of compounds to which 4-chlorochalcone belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that chalcones can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with membrane function . For instance, a series of hybrids made of 4′-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum . Chloroquine interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .

Biochemical Pathways

Chalcones in general are known to affect multiple biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight (24270) and its solid form, may influence its ADME properties .

Result of Action

Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect the compound’s activity. The compound’s physicochemical properties, such as its solubility and stability, can also be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorochalcone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Investigated for its potential anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

4-Chlorochalcone can be compared with other chalcone derivatives such as:

  • 4-Methylchalcone
  • 4-Methoxychalcone
  • 4-Hydroxychalcone

Uniqueness

The presence of the chlorine atom in this compound enhances its reactivity and biological activity compared to other chalcones. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies related to antimicrobial and anticancer activities .

Similar Compounds

Biological Activity

4-Chlorochalcone is a synthetic compound belonging to the chalcone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

Chalcones are characterized by the presence of a chalcone backbone, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of substituents such as chlorine can significantly influence the biological properties of these compounds. The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aromatic aldehydes and acetophenones under basic conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example, Wu et al. demonstrated that chlorinated chalcones exhibit significant cytotoxic effects against various cancer cell lines, including human colon cancer cells (HT-29) with IC50 values indicating potent activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference
HT-291.43-1.98Wu et al.
SGC79017.44Trein et al.
MCF-745.99Santos et al.

The mechanism of action appears to involve apoptosis induction and inhibition of cell migration and invasion, particularly in p53-expressing cells . Additionally, studies have reported that derivatives of chlorochalcones can inhibit key enzymes involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Research indicates that chlorinated chalcones demonstrate enhanced efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
E. coli0.0625Wu et al.
S. aureus0.125Santos et al.
Candida albicans0.5Santos et al.

The antimicrobial activity is attributed to the ability of this compound to disrupt microbial cell membranes and inhibit vital metabolic pathways .

Antioxidant Properties

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. Studies show that it exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging45.99Belsare et al.

The antioxidant activity is believed to stem from its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Case Study on Cancer Cell Lines : A study involving multiple human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and colon cancer models .
  • Antimicrobial Efficacy Assessment : In vitro tests demonstrated that chlorinated chalcones could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as alternative antimicrobial agents .

Properties

CAS No.

956-04-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8-

InChI Key

ABGIIXRNMHUKII-FLIBITNWSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Key on ui other cas no.

22252-16-0
956-04-7

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and acetophenone, 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one was obtained as yellowish solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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